molecular formula C14H26N2O B7938577 N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide

N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide

Cat. No.: B7938577
M. Wt: 238.37 g/mol
InChI Key: ITYWVOSKMUVLEQ-UHFFFAOYSA-N
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Description

N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide is a compound that features a piperidine ring, a cyclobutane ring, and a carboxamide group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide typically involves the reaction of piperidine derivatives with cyclobutanecarboxylic acid derivatives. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Known for its anticancer properties.

    N-(piperidin-4-yl)methylamine: Used in the synthesis of various pharmaceuticals.

    Cyclobutanecarboxamide derivatives: Investigated for their biological activities

Uniqueness

N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide is unique due to its combination of a piperidine ring and a cyclobutane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)-N-propylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-2-10-16(14(17)13-4-3-5-13)11-12-6-8-15-9-7-12/h12-13,15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYWVOSKMUVLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CCNCC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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